1-Methoxycyclooctene

Catalog No.
S784920
CAS No.
50438-51-2
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxycyclooctene

CAS Number

50438-51-2

Product Name

1-Methoxycyclooctene

IUPAC Name

(1E)-1-methoxycyclooctene

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+

InChI Key

LACILBBCPMXTKX-VQHVLOKHSA-N

SMILES

COC1=CCCCCCC1

Canonical SMILES

COC1=CCCCCCC1

Isomeric SMILES

CO/C/1=C/CCCCCC1

Polymer Materials Science

1-Methoxycyclooctene is used in the field of Polymer Materials Science .

Agriculture and Food Industry

1-Methoxycyclooctene also finds application in the Agriculture and Food Industry .

1-Methoxycyclooctene is an organic compound with the molecular formula C_{10}H_{18}O. It consists of a cyclooctene ring, which is an eight-membered carbon ring with one double bond, and a methoxy group (-OCH_{3}) attached to it. This compound is characterized by its unique structure that combines the properties of cyclic alkenes and ethers. The presence of the methoxy group influences its reactivity and solubility, making it a subject of interest in various chemical research fields.

Typical for alkenes and ethers:

  • Addition Reactions: The double bond in cyclooctene can undergo electrophilic addition reactions. For example, it can react with hydrogen halides to form haloalkanes.
  • Oxidation Reactions: The compound can be oxidized to form alcohols or carbonyl compounds, depending on the conditions used (e.g., using potassium permanganate).
  • Esterification: The methoxy group can participate in esterification reactions with carboxylic acids, leading to the formation of esters.
  • Elimination Reactions: Under certain conditions, 1-methoxycyclooctene can also undergo elimination reactions to regenerate the double bond.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

1-Methoxycyclooctene can be synthesized through various methods, including:

  • Cyclization Reactions: Starting from linear precursors such as octadienes, cyclization can be induced through heat or catalytic processes to form the cyclooctene structure.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Alkene Metathesis: This method involves the use of catalysts (like Grubbs' catalyst) to rearrange alkenes, allowing for the formation of 1-methoxycyclooctene from other alkenes.

These methods provide pathways for synthesizing 1-methoxycyclooctene in laboratory settings.

1-Methoxycyclooctene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique structural properties may allow its use in developing new polymers or materials with specific characteristics.
  • Research: Used as a model compound in studies investigating reaction mechanisms involving cyclic alkenes and ethers.

Interaction studies involving 1-methoxycyclooctene primarily focus on its reactivity with various reagents and its behavior in different solvents. Understanding these interactions provides insights into its stability and potential applications. For example, studies examining its reaction with nucleophiles could reveal information about its electrophilic sites and reactivity patterns.

Several compounds share structural similarities with 1-methoxycyclooctene. Here are a few notable examples:

CompoundStructure TypeUnique Features
CycloocteneCyclic alkeneSimple cyclic structure without substituents
1-MethoxycyclohexeneCyclic alkene with etherSmaller ring size; different physical properties
MethoxycylopenteneCyclic alkene with etherSmaller ring size; potential for different reactivity
2-MethoxycyclohexaneCyclic alkane with etherSaturated structure; no double bonds

Uniqueness

1-Methoxycyclooctene is unique due to its eight-membered ring structure combined with a methoxy group that affects its reactivity and potential applications differently than smaller cyclic compounds. Its larger ring size allows for more flexibility and distinct steric interactions compared to cyclohexenes or cyclopentanes.

XLogP3

3.1

Wikipedia

1-Methoxycyclooctene

Dates

Modify: 2023-08-15

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